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Compound of Interest

Compound Name: Casopitant Mesylate

Cat. No.: B029931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetration and central

nervous system (CNS) effects of Casopitant Mesylate, a potent and selective neurokinin-1

(NK1) receptor antagonist. Casopitant was developed for the prevention of chemotherapy-

induced nausea and vomiting (CINV) and was also investigated for other CNS-related

conditions, including major depressive disorder.[1][2] This document synthesizes available

preclinical and clinical data to offer a detailed resource for researchers and professionals in the

field of drug development.

Mechanism of Action and CNS Target Engagement
Casopitant is a competitive antagonist of the NK1 receptor, which is the primary receptor for

Substance P, a neuropeptide involved in emesis, pain, and mood regulation.[2] By blocking the

binding of Substance P to NK1 receptors in the brain, particularly in regions like the nucleus

tractus solitarius and the area postrema, Casopitant exerts its antiemetic effects.[2] A critical

aspect of its therapeutic action is its ability to cross the blood-brain barrier and engage with its

central targets.

Signaling Pathway of NK1 Receptor Antagonism
The binding of Substance P to the G-protein coupled NK1 receptor initiates a signaling cascade

that leads to the generation of intracellular second messengers. Casopitant blocks this initial

step, thereby inhibiting the downstream signaling.
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Figure 1: NK1 Receptor Signaling Pathway and Casopitant's Mechanism of Action.

Brain Penetration: Preclinical and Clinical Evidence
The ability of Casopitant to penetrate the CNS has been evaluated in both animal models and

human subjects.

Preclinical Data in Ferrets
A study in ferrets, a relevant model for emesis, demonstrated that Casopitant readily crosses

the blood-brain barrier.[3] Following a single intraperitoneal dose of [14C]-labeled Casopitant,

plasma and brain concentrations were found to be approximately equal at 2 hours post-dose.

[3] The parent compound was the predominant radioactive component in the brain, indicating

that Casopitant itself, rather than just its metabolites, reaches the CNS.[3]
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Parameter Finding Reference

Brain/Plasma Concentration

Ratio (at 2h post-dose)
Approximately 1:1 [3]

Composition in Brain (at 2h

post-dose)

    Parent Casopitant ~76% of radioactivity [3]

    Hydroxylated Metabolite

(M1)
~19% of radioactivity [3]

    Ketone Metabolite (M2) ~3% of radioactivity [3]

Table 1: Preclinical Brain Penetration of Casopitant in Ferrets

Human Positron Emission Tomography (PET) Data
In a human PET study, the occupancy of NK1 receptors in the brain was measured after single

oral doses of Casopitant.[4][5] This study utilized the radioligand [11C]GR205171 to quantify

receptor binding. The results demonstrated a dose-dependent increase in NK1 receptor

occupancy, confirming that Casopitant effectively reaches and binds to its target in the human

brain.[4] A pharmacokinetic-receptor occupancy model was developed to describe the

relationship between plasma concentrations of Casopitant and the degree of NK1 receptor

binding.[4] These findings were crucial in guiding dose selection for clinical trials, suggesting

that higher receptor occupancy could be achieved with chronic dosing.[4]

Oral Dose of Casopitant NK1 Receptor Occupancy Reference

2-120 mg (single dose) Dose-dependent increase [4][5]

Table 2: Human NK1 Receptor Occupancy with Casopitant (PET Study)

Experimental Protocols
This section details the methodologies employed in the key studies cited in this guide.
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Preclinical Brain Penetration Study in Ferrets
Objective: To determine the brain penetration and metabolic profile of Casopitant in the ferret

brain.[3]

Methodology:

Animal Model: Male ferrets were used as they are a well-established model for emesis

research.[3]

Drug Administration: A single intraperitoneal dose of [14C]-labeled Casopitant was

administered.[3]

Sample Collection: At 2 hours post-dose, blood and brain tissue were collected.[3]

Sample Processing: Brain tissue was homogenized.[3]

Analysis: The concentrations of Casopitant and its metabolites in plasma and brain

homogenates were determined using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[3]

Human PET Study for NK1 Receptor Occupancy
Objective: To quantify the occupancy of NK1 receptors in the human brain at different doses of

Casopitant.[4][5]

Methodology:

Subjects: Healthy human volunteers.[4]

Radioligand: [11C]GR205171, a high-affinity and selective NK1 receptor antagonist.[4]

Study Design: A baseline PET scan was performed, followed by a second scan 24 hours

after a single oral dose of Casopitant (ranging from 2-120 mg).[4]

Data Acquisition: Dynamic PET scans were acquired, and arterial blood samples were

collected to determine the plasma input function.[4]
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Kinetic Modeling: A three-tissue compartment model was used to estimate the NK1 receptor

binding parameters. A correction for the occupancy effects of the tracer itself was also

incorporated into the analysis.[4][5]

Pharmacokinetic-Receptor Occupancy (PK-RO) Modeling: A population-based model was

developed to correlate Casopitant plasma concentrations with NK1 receptor occupancy.[4]
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Figure 2: Experimental Workflow for Human PET Receptor Occupancy Study.
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CNS Effects of Casopitant Mesylate
The CNS effects of Casopitant have been primarily evaluated in the context of its antiemetic

efficacy and its potential as a treatment for major depressive disorder.

Antiemetic Efficacy in CINV
Multiple Phase II and III clinical trials have demonstrated the efficacy of Casopitant in

preventing both acute and delayed CINV in patients receiving moderately and highly

emetogenic chemotherapy.[1][2][6][7] When added to standard therapy (a 5-HT3 receptor

antagonist and a corticosteroid), Casopitant significantly improved the complete response rate

(defined as no emesis and no use of rescue medication).[1][6][7]

Trial Phase
Chemotherapy
Emetogenicity

Key Finding Reference

Phase II
Moderately

Emetogenic

All Casopitant doses

(50, 100, 150 mg)

significantly increased

complete response

rates compared to

placebo.

[6]

Phase III
Moderately

Emetogenic

Casopitant regimens

were significantly

more effective than

the control regimen in

achieving a complete

response.

[7]

Phase III

(NCT00431236)
Highly Emetogenic

Both single oral dose

and a 3-day

intravenous/oral

regimen of Casopitant

significantly reduced

CINV events

compared to control.

[2][6]
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Table 3: Summary of Casopitant Efficacy in CINV Clinical Trials

Investigation in Major Depressive Disorder
Casopitant was also evaluated in two Phase II, randomized, double-blind, placebo-controlled

studies for the treatment of major depressive disorder.[8] The rationale was based on the role

of Substance P and NK1 receptors in mood and anxiety. The studies aimed to test the

hypothesis that nearly complete NK1 receptor occupancy is necessary for antidepressant

effects.[8]

In one study (Study 092), the 80 mg/day dose of Casopitant showed a statistically significant

improvement in the Hamilton Depression Rating Scale (HAMD17) score compared to placebo,

while the 30 mg/day dose did not.[8] In the second study (Study 096), neither Casopitant (120

mg/day) nor the active comparator, paroxetine, demonstrated a statistically significant

separation from placebo on the primary endpoint.[8] These mixed results, along with other

factors, led to the discontinuation of Casopitant's development for this indication.

Study Casopitant Dose
Primary Outcome
(vs. Placebo)

Reference

Study 092 30 mg/day
Not statistically

significant
[8]

80 mg/day
Statistically significant

improvement
[8]

Study 096 120 mg/day
Not statistically

significant
[8]

Table 4: Efficacy of Casopitant in Major Depressive Disorder (Phase II)

CNS Adverse Events
Across the clinical trial programs for CINV and major depressive disorder, Casopitant was

generally well-tolerated.[6][7][8] In the CINV trials, the adverse event profiles were broadly

similar between the Casopitant and control groups.[2][6][7] The most commonly reported

adverse events were related to chemotherapy and included neutropenia, alopecia, fatigue, and

leukopenia.[2] There were no notable differences in the overall frequency of adverse events.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pubmed.ncbi.nlm.nih.gov/19428297/
https://pubmed.ncbi.nlm.nih.gov/19805683/
https://pubmed.ncbi.nlm.nih.gov/22020354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697542/
https://pubmed.ncbi.nlm.nih.gov/19428297/
https://pubmed.ncbi.nlm.nih.gov/19805683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697542/
https://pubmed.ncbi.nlm.nih.gov/19428297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the depression studies, Casopitant was also reported to be generally well-tolerated.[8] A

comprehensive, consolidated list of all reported neurological and psychiatric adverse events

from the complete clinical trial program is not publicly available.

Conclusion
Casopitant Mesylate is a potent NK1 receptor antagonist that effectively penetrates the blood-

brain barrier and engages with its central targets in humans. Preclinical studies in ferrets

demonstrated approximately equal brain and plasma concentrations 2 hours after

administration, with the parent compound being the major component in the brain. Human PET

studies confirmed dose-dependent occupancy of NK1 receptors in the brain. Clinically,

Casopitant has proven efficacy in the prevention of CINV. Its investigation for major depressive

disorder yielded mixed results, highlighting the complex role of the NK1 receptor system in

mood disorders. The safety profile of Casopitant in clinical trials was generally favorable. This

technical guide provides a consolidated resource of the available data on the brain penetration

and CNS effects of Casopitant for the scientific and drug development community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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